

# Cetophenicol spectroscopic analysis (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Cetophenicol*

Cat. No.: *B1668419*

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An In-depth Technical Guide to the Spectroscopic Analysis of **Cetophenicol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cetophenicol** is an antibiotic and an analogue of chloramphenicol. Its chemical name is N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, with the molecular formula  $C_{13}H_{15}Cl_2NO_4$ .<sup>[1]</sup> Accurate structural elucidation and characterization are critical for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the analysis of **Cetophenicol**. It includes detailed experimental protocols and expected data to serve as a valuable resource for researchers.

Chemical Structure of **Cetophenicol**:

(Note:  $C_6H_4$  represents a para-substituted benzene ring)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.<sup>[2]</sup> Both  $^1H$  (proton) and  $^{13}C$  NMR are essential for the structural confirmation of **Cetophenicol**.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

This protocol outlines the general steps for acquiring high-resolution NMR spectra of small organic molecules like **Cetophenicol**.[\[3\]](#)[\[4\]](#)

- Sample Preparation:
  - Accurately weigh 5-25 mg of **Cetophenicol** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR.[\[3\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ , or Methanol- $\text{d}_4$ ) in a clean vial before transferring to the NMR tube.[\[3\]](#)[\[5\]](#)
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[\[4\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the field frequency using the deuterium signal from the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes spectral line broadening.
  - Set acquisition parameters, including the number of scans, pulse width, and relaxation delay. For  $^{13}\text{C}$  NMR, a greater number of scans will be required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[6\]](#)
  - Acquire the spectrum. For  $^{13}\text{C}$ , broadband proton decoupling is typically used to produce a spectrum of singlets.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis using the TMS reference signal.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Expected $^1\text{H}$ NMR Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts for **Cetophenicol**.

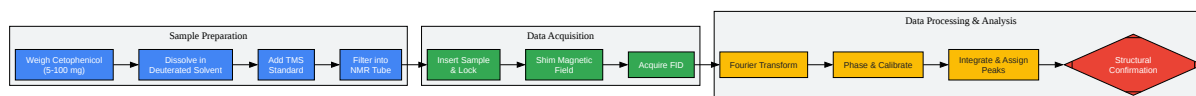
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assigned Protons
~ 8.0 - 8.2	d	1H	Amide NH
~ 7.9	d	2H	Aromatic H (ortho to acetyl)
~ 7.5	d	2H	Aromatic H (meta to acetyl)
~ 6.5	s	1H	Dichloro-substituted CH
~ 5.0	d	1H	Benzylic CH(OH)
~ 4.3	m	1H	CH(NH)
~ 3.7	m	2H	CH <sub>2</sub> (OH)
~ 2.6	s	3H	Acetyl CH <sub>3</sub>
(variable)	br s	2H	OH protons

## Expected $^{13}\text{C}$ NMR Data (Predicted)

The following table outlines the predicted carbon-13 NMR chemical shifts for **Cetophenicol**.

Chemical Shift ( $\delta$ , ppm)	Assigned Carbon
~ 198	Acetyl C=O
~ 165	Amide C=O
~ 145	Aromatic C (para to acetyl)
~ 138	Aromatic C (ipso to acetyl)
~ 129	Aromatic CH (ortho to acetyl)
~ 127	Aromatic CH (meta to acetyl)
~ 75	Benzylic CH(OH)
~ 67	Dichloro-substituted CH
~ 62	CH <sub>2</sub> (OH)
~ 57	CH(NH)
~ 27	Acetyl CH <sub>3</sub>

## NMR Analysis Workflow Diagram



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Caption: Workflow for NMR spectroscopic analysis of **Cetophenicol**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[7]

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This is a common and simple method for acquiring IR spectra of solid samples.[1]

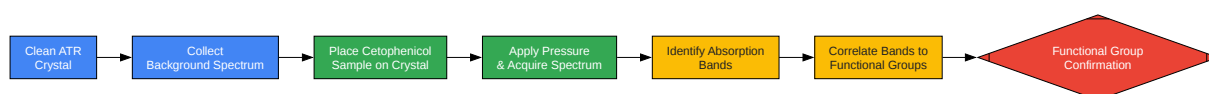
- Sample Preparation:
  - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
  - Place a small, powdered amount of the **Cetophenicol** sample directly onto the ATR crystal.
- Instrument Setup and Data Acquisition:
  - Lower the instrument's anvil to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
  - Acquire the spectrum. The instrument typically scans the mid-infrared range ( $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ ). [8] Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Analysis:
  - The resulting spectrum plots transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify the major absorption bands and correlate them to the specific functional groups present in **Cetophenicol**.

## Expected IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for **Cetophenicol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Hydroxyl groups (-OH)
3350 - 3250	Medium	N-H Stretch	Amide (-NH)
3100 - 3000	Medium	C-H Stretch	Aromatic ring
2960 - 2850	Medium	C-H Stretch	Aliphatic (sp <sup>3</sup> )
~ 1700	Strong	C=O Stretch	Amide (Amide I band)
~ 1680	Strong	C=O Stretch	Ketone (acetyl group)
1600 - 1450	Medium-Weak	C=C Stretch	Aromatic ring
~ 1540	Medium	N-H Bend	Amide (Amide II band)
800 - 600	Strong	C-Cl Stretch	Dichloro group

## IR Analysis Workflow Diagram



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Caption: Workflow for FT-IR spectroscopic analysis of **Cetophenicol**.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions.<sup>[9]</sup> It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.<sup>[10]</sup>

## Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like **Cetophenicol**, often keeping the molecular ion intact.

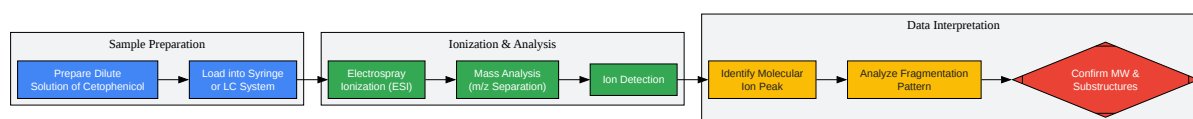
- Sample Preparation:
  - Prepare a dilute solution of **Cetophenicol** (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
  - The solvent should be volatile and compatible with the mass spectrometer.
- Instrument Setup and Data Acquisition:
  - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]
  - A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
  - As the solvent evaporates, ions (e.g.,  $[M+H]^+$  in positive ion mode or  $[M-H]^-$  in negative ion mode) are generated and enter the mass analyzer.
  - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their  $m/z$  ratio.
  - A detector records the abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak to confirm the molecular weight of **Cetophenicol** ( $C_{13}H_{15}Cl_2NO_4$ , MW  $\approx$  320.17 g/mol ).
  - If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the resulting fragment ions to deduce structural features of the molecule.[10] The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

## Expected Mass Spectrometry Data

m/z Value (approx.)	Ion	Proposed Fragment Structure
320/322/324	$[M+H]^+$	Intact protonated molecule
277/279	$[M+H - CH_3CO]^+$	Loss of the acetyl group
202/204	$[M+H - C_2H_2Cl_2NO]^+$	Cleavage of the amide side chain
149	$[C_9H_9O_2]^+$	Acetylphenyl-CH(OH) fragment
121	$[C_8H_9O]^+$	Acetylphenyl fragment
43	$[CH_3CO]^+$	Acetyl cation (often a prominent peak)

Note: Isotopic peaks (e.g., M+2, M+4) are expected for fragments containing two chlorine atoms.

## Mass Spectrometry Workflow Diagram



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Caption: Workflow for Mass Spectrometry analysis of **Cetophenicol**.

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